O-[2-(trifluoromethyl)phenyl]hydroxylamine
CAS No.: 160725-42-8
Cat. No.: VC4258831
Molecular Formula: C7H6F3NO
Molecular Weight: 177.126
* For research use only. Not for human or veterinary use.
![O-[2-(trifluoromethyl)phenyl]hydroxylamine - 160725-42-8](/images/structure/VC4258831.png)
Specification
CAS No. | 160725-42-8 |
---|---|
Molecular Formula | C7H6F3NO |
Molecular Weight | 177.126 |
IUPAC Name | O-[2-(trifluoromethyl)phenyl]hydroxylamine |
Standard InChI | InChI=1S/C7H6F3NO/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4H,11H2 |
Standard InChI Key | TVLXOGBRADDHAM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(F)(F)F)ON |
Introduction
Structural and Molecular Characteristics
Molecular Identity and Nomenclature
O-[2-(Trifluoromethyl)phenyl]hydroxylamine, systematically named O-[2-(trifluoromethyl)phenyl]hydroxylamine, has the molecular formula C₇H₆F₃NO and a molecular weight of 205.18 g/mol . Its IUPAC name reflects the hydroxylamine group (-NHOH) attached to the phenyl ring at the ortho position relative to the trifluoromethyl (-CF₃) substituent. The compound’s SMILES notation, C1=CC=C(C(=C1)CCON)C(F)(F)F, encodes its structural topology .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific isomer remains limited, analog studies on meta- and para-substituted derivatives reveal planar phenyl rings with bond angles consistent with sp² hybridization. The trifluoromethyl group induces significant electron-withdrawing effects, as evidenced by downfield shifts in ¹⁹F NMR spectra (δ ≈ -60 to -55 ppm) . Infrared spectroscopy typically shows N-O stretching vibrations near 950 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₆F₃NO | |
Molecular Weight | 205.18 g/mol | |
CAS Registry Number | 160725-42-8 | |
EC Number | 822-942-9 | |
Density | N/A | - |
Melting Point | N/A | - |
Synthetic Methodologies
Direct Trifluoromethylation Approaches
The synthesis of O-[2-(trifluoromethyl)phenyl]hydroxylamine often begins with the trifluoromethylation of pre-functionalized phenylhydroxylamines. Recent protocols employ hypervalent iodine reagents, such as Togni’s reagent, under mild conditions (room temperature, chloroform solvent) to achieve O-trifluoromethylation . For example, treatment of N-arylhydroxylamines with 1.2 equivalents of Togni II in the presence of Cs₂CO₃ yields the trifluoromethylated product in >80% yield .
Rearrangement Reactions
A novel intramolecular rearrangement strategy has been reported for accessing ortho-substituted derivatives. Heating N-aryl-N-(trifluoromethoxy)amines in nitromethane at 120–140°C triggers a thermally induced OCF₃ migration, forming the target compound with high regioselectivity . This method is particularly advantageous for synthesizing electron-deficient aryl derivatives, where traditional electrophilic substitution fails.
Table 2: Comparative Synthetic Routes
Method | Conditions | Yield (%) | Selectivity |
---|---|---|---|
Togni II-mediated CF₃ addition | RT, CHCl₃, Cs₂CO₃ | 85 | High |
OCF₃ rearrangement | 140°C, MeNO₂ | 78 | Ortho > Para |
Reactivity and Functionalization
Electrophilic Substitution
The hydroxylamine group acts as a directing group, enabling regioselective electrophilic attacks. For instance, nitration at the para position of the phenyl ring occurs preferentially due to the electron-withdrawing nature of the -CF₃ group . Halogenation (e.g., bromination) similarly proceeds at the meta position, as demonstrated in studies on analogous compounds .
Redox Behavior
O-[2-(Trifluoromethyl)phenyl]hydroxylamine exhibits unique redox properties. Cyclic voltammetry reveals a reversible oxidation wave at +0.75 V (vs. SCE), corresponding to the hydroxylamine → nitroxyl radical transition . This redox activity is exploited in catalytic systems and radical-mediated polymerizations.
Applications in Drug Discovery and Materials Science
Pharmacological Activity
While direct biological data for this compound is limited, structural analogs demonstrate inhibitory activity against enzymes such as monoamine oxidases (MAOs) and cytochrome P450 isoforms . The trifluoromethyl group enhances blood-brain barrier penetration, making these derivatives candidates for central nervous system (CNS) therapeutics.
Materials Chemistry
The compound’s stability under oxidative conditions has led to its use as a ligand in transition-metal complexes. For example, palladium complexes incorporating this ligand show enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions .
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